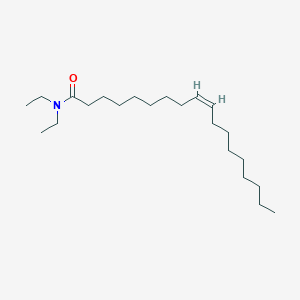

(Z)-N,N-Diethyl-9-octadecenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N,N-Diethyl-9-octadecenamide is a useful research compound. Its molecular formula is C22H43NO and its molecular weight is 337.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Cytotoxicity and Antitumor Activity

Research indicates that (Z)-N,N-Diethyl-9-octadecenamide exhibits notable cytotoxic effects against various cancer cell lines. A study conducted on oleoylamides, including this compound, utilized quantitative structure–activity relationship (QSAR) analysis to evaluate their cytotoxicity and tumor selectivity. The findings demonstrated that specific molecular descriptors correlate with the cytotoxic activity against tumor cells, suggesting the potential for developing new anticancer agents based on this compound .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that oleamide derivatives can modulate inflammatory responses, which may lead to therapeutic applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, making this compound a candidate for further exploration in anti-inflammatory therapies .

Material Science

2.1 Surfactant Properties

This compound has been studied for its surfactant properties, which are essential in formulating emulsions and stabilizing colloidal systems. Its ability to reduce surface tension makes it useful in various industrial applications, including cosmetics and pharmaceuticals where emulsification is critical .

2.2 Polymer Additive

In material science, this compound can serve as an additive in polymer formulations to enhance flexibility and durability. Its incorporation into polymer matrices has shown promising results in improving mechanical properties while maintaining thermal stability .

Environmental Studies

3.1 Emerging Contaminant Research

Recent studies have identified this compound as an emerging pollutant in environmental samples, particularly those associated with plastic degradation. Its presence raises concerns regarding the environmental impact of synthetic compounds and highlights the need for monitoring and remediation strategies in aquatic ecosystems .

3.2 Biodegradability Studies

Investigations into the biodegradability of oleamide derivatives suggest that this compound can be broken down by microbial action under certain conditions. This property is significant for developing eco-friendly materials that minimize environmental persistence .

Summary Table of Applications

Propiedades

Número CAS |

13653-23-1 |

|---|---|

Fórmula molecular |

C22H43NO |

Peso molecular |

337.6 g/mol |

Nombre IUPAC |

(Z)-N,N-diethyloctadec-9-enamide |

InChI |

InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |

Clave InChI |

ANBZTKMYPDMODS-YPKPFQOOSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

Key on ui other cas no. |

13653-23-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.